![molecular formula C12H9ClN4O B2636706 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 477851-95-9](/img/structure/B2636706.png)

2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

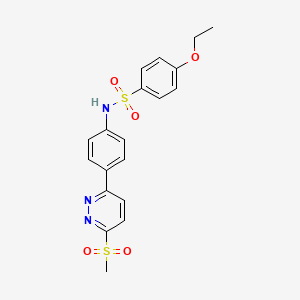

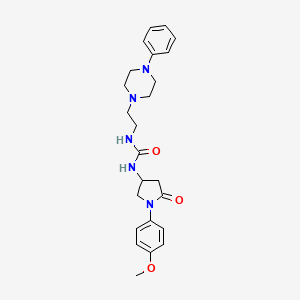

Triazolo[4,3-b]pyridazin-3(2H)-one derivatives, including 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one, belong to a broader class of triazole and pyridazine compounds. These compounds are of considerable interest in scientific research due to their diverse biological activities. They serve as core structures for the development of new drugs, highlighting their significance in medicinal chemistry and pharmaceutical sciences.

Biological Activities and Applications

Broad Spectrum of Biological Activities : The triazole and pyridazine families, which include the 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one derivative, exhibit a wide range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases (Ferreira et al., 2013).

Antifungal and Immunomodulating Activities : Specific derivatives of 1,4-benzothiazine azole, related to the triazolo[4,3-b]pyridazin-3(2H)-one structure, have shown promising antifungal and immunomodulating activities. These activities suggest potential applications in treating infections and modulating immune responses (Schiaffella & Vecchiarelli, 2001).

Role in CNS Drug Synthesis : Functional chemical groups within the triazolo[4,3-b]pyridazin-3(2H)-one framework may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This underscores the importance of such derivatives in developing new treatments for CNS disorders (Saganuwan, 2017).

Applications in Optoelectronic Materials : The inclusion of pyridazine and triazole fragments into π-extended conjugated systems, akin to the 2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one structure, is valuable for creating novel optoelectronic materials. These materials find use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and as photosensitizers in solar cells, demonstrating the versatility of these compounds beyond pharmaceutical applications (Lipunova et al., 2018).

properties

IUPAC Name |

2-benzyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O/c13-10-6-7-11-15-16(12(18)17(11)14-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHUWCZITMEQSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)N3C(=N2)C=CC(=N3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-6-chloro(1,2,4)triazolo[4,3-b]pyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,2-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2636626.png)

![(2-Chlorophenyl){4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2636628.png)

![N1-(2-morpholinoethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2636633.png)

![4-tert-butyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2636636.png)

![N-{4-[bis(propan-2-yl)amino]but-2-yn-1-yl}cyclopentanecarboxamide](/img/structure/B2636638.png)

![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B2636641.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]cyclopropanecarboxamide](/img/structure/B2636646.png)